molecular formula C10H12MgN2O6 B1645528 Magnesium pidolate CAS No. 62003-27-4

Magnesium pidolate

Cat. No.: B1645528
CAS No.: 62003-27-4
M. Wt: 280.52 g/mol
InChI Key: JQAACYUZYRBHGG-QHTZZOMLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the same basic chemical reaction but on a larger scale. The process is optimized for efficiency and purity, often involving additional steps such as filtration, crystallization, and drying to obtain the final product in a pure, stable form .

Chemical Reactions Analysis

Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .

Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .

Scientific Research Applications

Magnesium pidolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other magnesium compounds. Its high bioavailability makes it a valuable source of magnesium in various chemical reactions .

Biology: In biological research, this compound is studied for its role in cellular processes. Magnesium is an essential cofactor for many enzymes, and its bioavailability is crucial for studying enzyme kinetics and other biochemical processes .

Medicine: this compound is used in medicine for its therapeutic benefits. It is particularly effective in treating magnesium deficiency, which can lead to conditions such as migraines, muscle cramps, and cardiovascular issues. Its high bioavailability ensures efficient absorption and utilization by the body .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its stability and bioavailability make it a preferred choice for formulating magnesium supplements .

Mechanism of Action

The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .

Comparison with Similar Compounds

Magnesium pidolate is unique among magnesium supplements due to its high bioavailability and efficient absorption. Here is a comparison with other similar compounds:

Magnesium Glycinate:

Magnesium Citrate:

Magnesium Malate:

Magnesium Oxide:

Magnesium Sulfate (Epsom Salts):

This compound stands out due to its superior bioavailability (40-60%), making it more efficient for therapeutic use .

Properties

CAS No.

62003-27-4

Molecular Formula

C10H12MgN2O6

Molecular Weight

280.52 g/mol

IUPAC Name

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

JQAACYUZYRBHGG-QHTZZOMLSA-L

SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]

Key on ui other cas no.

135701-98-3
62003-27-4

Synonyms

5-Ketoproline
5-Oxoproline
5-Oxopyrrolidine-2-Carboxylic Acid
Magnesium Pidolate
Pidolate, Magnesium
Pidolic Acid
Pyroglutamate
Pyroglutamic Acid
Pyrrolidonecarboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium pidolate
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Magnesium pidolate
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Reactant of Route 6
Magnesium pidolate

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